molecular formula C9H10N4 B11915482 6-(5-Methyl-1H-imidazol-1-yl)pyridin-2-amine

6-(5-Methyl-1H-imidazol-1-yl)pyridin-2-amine

Cat. No.: B11915482
M. Wt: 174.20 g/mol
InChI Key: WDOOUOLINWRFDI-UHFFFAOYSA-N
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Description

6-(5-Methyl-1H-imidazol-1-yl)pyridin-2-amine is a heterocyclic compound that features both imidazole and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(5-Methyl-1H-imidazol-1-yl)pyridin-2-amine typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the reaction of glyoxal and ammonia, followed by cyclization.

    Substitution Reaction: The methyl group is introduced to the imidazole ring through a substitution reaction using methyl iodide.

    Coupling with Pyridine: The final step involves coupling the methylated imidazole with a pyridine derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-(5-Methyl-1H-imidazol-1-yl)pyridin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Halogenation and nitration reactions are common, using reagents like bromine or nitric acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Bromine for halogenation, nitric acid for nitration.

Major Products

    Oxidation: Formation of corresponding oxides.

    Reduction: Formation of reduced amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

6-(5-Methyl-1H-imidazol-1-yl)pyridin-2-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.

    Industry: Used in the development of new materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 6-(5-Methyl-1H-imidazol-1-yl)pyridin-2-amine involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites.

    Signal Pathways: It may affect cellular signaling pathways, such as the PI3K/AKT/mTOR pathway, by inhibiting the phosphorylation of key proteins.

Comparison with Similar Compounds

Similar Compounds

  • 6-(Substituted phenyl)-2-(1-methyl-1H-imidazol-2-yl) imidazo [2,1-b] [1,3,4] thiadiazole
  • N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo [1,2-a]pyridin-3-yl)pyridin-2-amine

Uniqueness

6-(5-Methyl-1H-imidazol-1-yl)pyridin-2-amine is unique due to its specific substitution pattern and the presence of both imidazole and pyridine rings, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C9H10N4

Molecular Weight

174.20 g/mol

IUPAC Name

6-(5-methylimidazol-1-yl)pyridin-2-amine

InChI

InChI=1S/C9H10N4/c1-7-5-11-6-13(7)9-4-2-3-8(10)12-9/h2-6H,1H3,(H2,10,12)

InChI Key

WDOOUOLINWRFDI-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=CN1C2=CC=CC(=N2)N

Origin of Product

United States

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